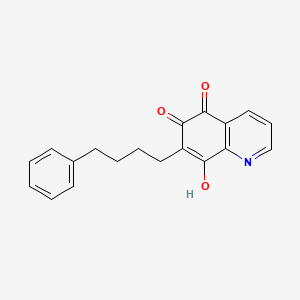
(Z)-N,N,N',N'-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine is a specialized organophosphorus compound characterized by its unique structure, which includes a perfluoroprop-1-enyl group
Vorbereitungsmethoden
The synthesis of (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine typically involves the reaction of tetraethylphosphorodiamidic chloride with perfluoroprop-1-ene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired (Z)-isomer. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perfluoroprop-1-enyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the development of novel pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers with unique properties.
Wirkmechanismus
The mechanism by which (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine can be compared with other organophosphorus compounds, such as:
Triphenylphosphine: Unlike (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine, triphenylphosphine lacks the perfluoroprop-1-enyl group, resulting in different chemical properties and reactivity.
Tetraethylphosphorodiamidic chloride: This compound is a precursor in the synthesis of (Z)-N,N,N’,N’-tetraethyl-1-(perfluoroprop-1-enyl)phosphinediamine and has different applications and reactivity profiles.
Eigenschaften
Molekularformel |
C11H20F5N2P |
|---|---|
Molekulargewicht |
306.26 g/mol |
IUPAC-Name |
N-[diethylamino(1,2,3,3,3-pentafluoroprop-1-enyl)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H20F5N2P/c1-5-17(6-2)19(18(7-3)8-4)10(13)9(12)11(14,15)16/h5-8H2,1-4H3 |
InChI-Schlüssel |
RJNBNALTXLLOPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(C(=C(C(F)(F)F)F)F)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)





![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)

![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)

![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)

